[5-methyl-2-oxo-3-(2-oxopropyl)-6-(1-phenylmethoxypropan-2-yl)oxan-4-yl] 3,5-dinitrobenzoate
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Overview
Description
[5-methyl-2-oxo-3-(2-oxopropyl)-6-(1-phenylmethoxypropan-2-yl)oxan-4-yl] 3,5-dinitrobenzoate: is a synthetic compound with a unique structure that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions: [5-methyl-2-oxo-3-(2-oxopropyl)-6-(1-phenylmethoxypropan-2-yl)oxan-4-yl] 3,5-dinitrobenzoate can be synthesized through a series of chemical reactions involving the coupling of hydrogenation and dehydrogenation processes. One common method involves the catalytic coupling of 1,5-pentanediol dehydrogenation and ethyl levulinate hydrogenation using cheap copper catalysts. This method achieves high yields (>98%) without the use of any solvent and consumption of hydrogen .
Industrial Production Methods: Industrial production of this compound typically involves the use of heterogeneous catalysts based on metals and metal oxides. These catalysts are more promising for practical applications due to their high productivity and efficiency .
Chemical Reactions Analysis
Types of Reactions: [5-methyl-2-oxo-3-(2-oxopropyl)-6-(1-phenylmethoxypropan-2-yl)oxan-4-yl] 3,5-dinitrobenzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using hydrogen donors or other reducing agents.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas or metal hydrides are often used as reducing agents.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
[5-methyl-2-oxo-3-(2-oxopropyl)-6-(1-phenylmethoxypropan-2-yl)oxan-4-yl] 3,5-dinitrobenzoate has a wide range of scientific research applications, including:
Biology: The compound’s unique structure makes it a valuable tool for studying various biological processes and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development and delivery systems.
Mechanism of Action
The mechanism by which [5-methyl-2-oxo-3-(2-oxopropyl)-6-(1-phenylmethoxypropan-2-yl)oxan-4-yl] 3,5-dinitrobenzoate exerts its effects involves its interaction with specific molecular targets and pathways. For example, in ring-opening polymerization reactions, the compound acts as a monomer that reacts with catalysts to form polymers. The activation reaction between the monomer and catalyst is the rate-determining step, followed by the rapid reaction of the activated monomer with the end hydroxyl in the polymer chain .
Comparison with Similar Compounds
γ-Valerolactone (GVL): A platform molecule used as an intermediate for the synthesis of chemical compounds with high added value.
δ-Valerolactone (DVL): Similar to GVL, it is used in various industrial applications and can be synthesized through environmentally friendly methods.
Uniqueness: [5-methyl-2-oxo-3-(2-oxopropyl)-6-(1-phenylmethoxypropan-2-yl)oxan-4-yl] 3,5-dinitrobenzoate stands out due to its unique structure and versatile applications across multiple fields. Its ability to undergo various chemical reactions and its environmentally safe properties make it a valuable compound for scientific research and industrial applications .
Properties
CAS No. |
138847-00-4 |
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Molecular Formula |
C26H28N2O10 |
Molecular Weight |
528.5 g/mol |
IUPAC Name |
[5-methyl-2-oxo-3-(2-oxopropyl)-6-(1-phenylmethoxypropan-2-yl)oxan-4-yl] 3,5-dinitrobenzoate |
InChI |
InChI=1S/C26H28N2O10/c1-15(13-36-14-18-7-5-4-6-8-18)23-17(3)24(22(9-16(2)29)26(31)37-23)38-25(30)19-10-20(27(32)33)12-21(11-19)28(34)35/h4-8,10-12,15,17,22-24H,9,13-14H2,1-3H3 |
InChI Key |
QFCHHSMYAFEZCK-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(=O)OC1C(C)COCC2=CC=CC=C2)CC(=O)C)OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CC1C(C(C(=O)OC1C(C)COCC2=CC=CC=C2)CC(=O)C)OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Synonyms |
2,4,6-trideoxy-4,6-dimethyl-2-(2-oxopropyl)-7-O-(phenylmethyl)-glycero-manno-heptono-1,5-lactone 3-(3,5-dinitrobenzoate) DOPPM-valerolactone diNO2Ph |
Origin of Product |
United States |
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